5-Bromo-3-methoxyquinolin-2(1H)-one
Description
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Properties
IUPAC Name |
5-bromo-3-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-5-6-7(11)3-2-4-8(6)12-10(9)13/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMYZOXKZHKVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2Br)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434103-21-5 | |
| Record name | 5-bromo-3-methoxy-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Quinoline and Quinolinone Scaffolds in Modern Medicinal Chemistry
Quinoline (B57606), a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, and its oxidized counterpart, quinolinone, are recognized as "privileged scaffolds" in medicinal chemistry. nih.govrsc.orgresearchgate.net This designation stems from their recurring presence in a multitude of biologically active compounds and approved drugs. nih.govrsc.orgnih.gov The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. dntb.gov.uaorientjchem.org
The significance of these scaffolds lies in their ability to interact with a wide array of biological targets, including enzymes, receptors, and DNA. dntb.gov.ua This has led to the development of quinoline-based drugs with diverse therapeutic applications, such as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antihypertensive agents. nih.govnih.govorientjchem.org The structural flexibility of the quinoline ring system provides a robust foundation for the design of novel therapeutic agents with improved efficacy and selectivity. dntb.gov.uaorientjchem.org
Historical Context and Evolution of Quinoline Derivatives in Biological Research
The history of quinoline (B57606) derivatives in biological research is rich and dates back to the 19th century with the isolation of quinine (B1679958) from cinchona bark, which became a cornerstone in the treatment of malaria. nih.govwisdomlib.org This discovery spurred extensive research into synthetic analogues, leading to the development of a plethora of antimalarial drugs like chloroquine (B1663885) and primaquine. nih.govbohrium.com
The journey of quinoline derivatives did not stop at antimalarials. The 20th century witnessed the expansion of their therapeutic applications. For instance, the introduction of nalidixic acid in the 1960s paved the way for the development of the vast class of fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) and levofloxacin, which have been instrumental in treating bacterial infections. nih.gov Furthermore, the discovery of the anticancer properties of camptothecin (B557342) and its derivatives, topotecan (B1662842) and irinotecan (B1672180), highlighted the potential of quinoline-based compounds in oncology. rsc.orgnih.gov
This historical progression demonstrates a continuous evolution in the understanding and application of the quinoline scaffold, driven by advancements in synthetic chemistry and a deeper comprehension of biological mechanisms.
Research Trajectories Involving 5 Bromo 3 Methoxyquinolin 2 1h One and Its Analogues
Direct Synthesis Approaches for this compound
The formation of the this compound scaffold can be achieved through several strategic approaches, primarily involving the construction of the quinolinone core or the direct functionalization of a pre-existing ring system.
Preparation via Ring Expansion of Isatin (B1672199) Derivatives
The ring expansion of isatins (1H-indole-2,3-diones) represents a powerful strategy for assembling the quinolinone skeleton. researchgate.netnih.gov This method typically involves reacting an isatin derivative with a source of two carbon atoms, which insert into the five-membered ring to form the six-membered lactam of the quinolinone. Various reagents, including diazo compounds, have been successfully employed for this transformation. nih.gov
A pertinent example involves the ring expansion of a bromo-substituted isatin. Specifically, 4-Bromo-1H-indole-2,3-dione can be converted to 5-bromo-3-hydroxyquinolin-2(1H)-one. google.com Subsequent O-methylation of the hydroxyl group at the C3 position would then yield the target compound, this compound. This two-step process, starting from a readily available isatin derivative, highlights the utility of ring expansion reactions in accessing functionalized quinolinones.
Catalytic asymmetric versions of this ring expansion have also been developed, allowing for the synthesis of highly functionalized 2-quinolone derivatives with excellent control of stereochemistry. nih.govthieme-connect.com These methods often utilize Lewis acid catalysts in conjunction with chiral ligands to achieve high yields and enantioselectivity. nih.govthieme-connect.com
Halogenation and Alkoxylation Strategies
A more direct and common method for the synthesis of this compound involves the late-stage halogenation of the corresponding quinolinone precursor. The typical starting material for this approach is 3-methoxyquinolin-2(1H)-one.
The bromination is generally carried out by treating 3-methoxyquinolin-2(1H)-one with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂). The reaction is typically performed in a suitable solvent, for instance, acetic acid or chloroform, at room temperature or with gentle heating to afford the desired product. The electron-rich nature of the quinolinone ring system facilitates electrophilic aromatic substitution, with the bromine atom being directed to the C5 position.
The broader field of quinolone chemistry offers various methods for halogenation that could be applicable. nih.govacs.org These include protocols using hypervalent iodine reagents, which are considered environmentally benign, to achieve regioselective halogenation under mild, room-temperature conditions. nih.govacs.org
| Method | Starting Material | Key Reagents | Product | Reference |
| Halogenation | 3-methoxyquinolin-2(1H)-one | N-Bromosuccinimide (NBS) or Br₂ | This compound | |
| Ring Expansion | 4-Bromo-1H-indole-2,3-dione | Diazo compounds (general) | 5-Bromo-3-hydroxyquinolin-2(1H)-one | google.com |
This compound as a Key Synthetic Intermediate
The strategic placement of the bromo and methoxy groups renders this compound a valuable building block for further molecular elaboration. Both functionalities can be selectively transformed to introduce new substituents and build molecular complexity.
Transformation to 3-Hydroxyquinolin-2(1H)-one Derivatives
The methoxy group at the C3 position can be readily converted to a hydroxyl group, which is a key functional handle in many biologically active quinolinones. This transformation is typically achieved through demethylation.
A standard and effective method for the O-demethylation of this compound is the use of boron tribromide (BBr₃). This powerful Lewis acid readily cleaves the methyl-aryl ether bond to furnish 5-bromo-3-hydroxyquinolin-2(1H)-one. The reaction is typically conducted in an inert solvent like dichloromethane.
While BBr₃ is a common reagent for this purpose, alternative methods have been explored, especially in the context of complex molecules where BBr₃ might lead to lower yields or side reactions. nih.gov For instance, a system of lithium chloride and p-toluenesulfonic acid in DMF has been reported as a milder and higher-yielding alternative for the demethylation of a complex 6-bromo-2-methoxyquinoline (B1337744) derivative. nih.gov
The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of a wide variety of aryl or heteroaryl substituents at this position.
The reaction involves treating this compound with an arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. These couplings typically proceed in good to excellent yields, reported to be in the range of 70–85%. This transformation is a cornerstone in medicinal chemistry for generating libraries of analogues for structure-activity relationship studies. The utility of this strategy is demonstrated in the synthesis of complex preclinical drug candidates where a substituted quinoline A/B ring system is coupled with other fragments. mdpi.com
| Transformation | Reagent/Catalyst | Solvent/Conditions | Resulting Moiety | Yield | Reference |
| Demethylation | Boron tribromide (BBr₃) | Dichloromethane | 3-Hydroxy | N/A | |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | THF/water | 5-Aryl | 70-85% |
Precursor in the Synthesis of Complex Hybrid Molecules
The unique arrangement of bromo, methoxy, and lactam functionalities makes this compound and its related precursors valuable building blocks in organic synthesis for generating more complex molecular structures.
Formation of Schiff Base Ligands (e.g., 5-bromo-3-hydrazonoindolin-2-one derived compounds)
Schiff bases, characterized by the azomethine group (-C=N-), are a critical class of ligands in coordination chemistry, and precursors featuring the 5-bromo-3-methoxy substitution pattern are utilized in their synthesis. While direct condensation from this compound is not widely documented, the closely related precursor, 5-bromo-3-methoxysalicylaldehyde, readily undergoes condensation reactions with primary amines to form Schiff base ligands. For instance, the reaction of 5-bromo-3-methoxysalicylaldehyde with D-glucosamine hydrochloride in the presence of sodium hydroxide (B78521) yields (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol researchgate.net. Similarly, condensation with 4-aminobenzenesulfonic acid sodium salt produces the corresponding N-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-aminobenzenesulfonic acid sodium salt d-nb.info. These reactions highlight how the bromo-methoxy-phenyl scaffold serves as a key component in creating complex ligands capable of coordinating with metal ions nih.gov.
Separately, in a related area of heterocyclic chemistry, Schiff base ligands are also prepared from indolinone precursors. For example, the ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one is synthesized through the condensation of 5-bromo-3-hydrazonoindolin-2-one with 7-formyl-8-hydroxy-2-methylquinoline researchgate.net. This precursor, 5-bromo-3-hydrazonoindolin-2-one, is derived from the reaction of N-benzyl-5-bromoindoline-2,3-dione with thiosemicarbazide (B42300) nih.gov.
Synthesis of N-(substituted) Benzamide (B126) Derivatives Bearing Coumarin (B35378) and Azacoumarin Moieties
The quinolinone scaffold is accessible through the transformation of related heterocyclic systems like coumarins and azacoumarins. A notable synthetic pathway demonstrates this conversion, culminating in a derivative of this compound. The synthesis begins with the cyclocondensation of 5-bromo-3-methoxy-2-hydroxybenzaldehyde and N-benzoylglycine, which produces N-(8-methoxy-6-bromo-coumarin-3-yl) benzamide ajol.inforesearchgate.net.
This coumarin derivative is then treated with ammonia (B1221849) in the presence of anhydrous potassium carbonate, which opens the coumarin ring and re-closes it to form the corresponding 1-azacoumarin (a quinolinone derivative), N-(5-bromo-8-methoxy-1-azocoumarin-3-yl) benzamide ajol.inforesearchgate.net. Subsequent acetylation of this azacoumarin with boiling acetic anhydride (B1165640) yields the final product, N-(2-acetoxy-5-bromo-8-methoxyquinolin-3-yl) benzamide ajol.inforesearchgate.net. This multi-step synthesis showcases the transformation of a coumarin core into a functionalized quinolinone.
Table 1: Synthetic Pathway to N-(2-acetoxy-5-bromo-8-methoxyquinolin-3-yl) benzamide
| Step | Starting Material(s) | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | 5-bromo-3-methoxy-2-hydroxybenzaldehyde, N-benzoylglycine | - | N-(8-methoxy-6-bromo-coumarin-3-yl) benzamide | ajol.inforesearchgate.net |
| 2 | N-(8-methoxy-6-bromo-coumarin-3-yl) benzamide | Ammonia, Anhydrous Potassium Carbonate | N-(5-bromo-8-methoxy-1-azocoumarin-3-yl) benzamide | ajol.inforesearchgate.net |
Advanced Synthetic Methodologies for Quinolinone Analogues
The development of efficient and environmentally benign synthetic methods is a primary focus in modern chemistry. Advanced methodologies, including those mediated by visible light and microwaves, are now being applied to the synthesis of quinolinone analogues.
Visible Light Mediated Synthetic Routes
Visible light photocatalysis has emerged as a powerful and green strategy for organic synthesis. This approach is utilized for the preparation of quinolin-2(1H)-ones from readily available quinoline-N-oxides rsc.orgresearchgate.net. The reaction is atom-economical and proceeds with high yields under low catalyst loading, avoiding undesirable by-products rsc.orgresearchgate.net. This photocatalytic method represents a greener alternative to many conventional synthetic routes rsc.org. The general procedure involves irradiating a solution of a substituted quinoline N-oxide with a suitable photocatalyst, leading to the corresponding quinolin-2(1H)-one rsc.org. The robustness of this methodology has been demonstrated with various substrates, including the successful synthesis of 3-bromoquinolin-2(1H)-one and 4-methoxyquinolin-2(1H)-one, indicating its applicability for producing a wide range of quinolinone analogues rsc.org. Mechanistic studies suggest the reaction proceeds via an excited state of the photocatalyst that interacts with the quinoline N-oxide researchgate.net.
Catalyst-Free Microwave-Assisted Reactions
Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages such as drastically reduced reaction times, improved yields, and operational simplicity tandfonline.com. Notably, many of these reactions can be performed without a catalyst, further enhancing their environmental credentials. This technology has been successfully applied to the one-pot, multi-component synthesis of complex quinoline derivatives nih.govrsc.org.
For example, a facile and swift protocol for synthesizing novel pyrazolo-[3,4-b]-quinolines involves the microwave irradiation of an aryl aldehyde, dimedone, and 5-amino-3-methyl-1-phenylpyrazole in aqueous ethanol (B145695) nih.govrsc.org. The reactions are typically complete within minutes and produce excellent yields (91–98%) without the need for a catalyst or complex purification steps nih.govrsc.org. Similarly, diversely substituted dihydropyrido[2,3-d]pyrimidines and dihydropyrazolo[3,4-b]pyridines bearing a quinoline fragment have been efficiently synthesized using a catalyst-free, three-component reaction under microwave irradiation acs.org. These advanced, eco-friendly methods are pivotal for the rapid construction of libraries of quinoline-based compounds.
Structural Elucidation and Confirmation
The precise molecular structure of this compound is established through a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they offer a complete picture of the compound's constitution.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the quinolinone ring would appear as multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system and the electron-withdrawing bromo and carbonyl groups. The methoxy group protons would present as a sharp singlet at approximately δ 3.9 ppm. A broad singlet corresponding to the N-H proton of the lactam ring is also anticipated, the chemical shift of which can be variable and influenced by solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals are expected for each of the ten carbon atoms. The carbonyl carbon (C2) would be the most downfield signal, typically above δ 160 ppm. The aromatic carbons would resonate in the δ 110-150 ppm range, with the carbon bearing the bromine atom (C5) showing a characteristic shift. The methoxy carbon would appear as a signal around δ 56 ppm.
While specific spectral data for this compound is not widely published, data for analogous compounds such as 3-bromoquinolin-2(1H)-one provide a reference for the expected chemical shifts. Current time information in Pasuruan, ID.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical values for similar structures and is for illustrative purposes.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | ~12.0 (broad s) | - |
| C2 | - | ~160 |
| C3 | - | ~145 |
| C4 | ~7.5 (s) | ~115 |
| C4a | - | ~138 |
| C5 | - | ~118 |
| C6 | ~7.6 (t) | ~132 |
| C7 | ~7.2 (d) | ~124 |
| C8 | ~7.8 (d) | ~128 |
| C8a | - | ~120 |
| -OCH₃ | ~3.9 (s) | ~56 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the cyclic amide (lactam). The N-H stretching vibration should appear as a broad band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈BrNO₂), the molecular weight is 254.08 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The calculated exact mass for [C₁₀H₈⁷⁹BrNO₂ + H]⁺ is 253.9811 and for [C₁₀H₈⁸¹BrNO₂ + H]⁺ is 255.9790. Fragmentation patterns in the mass spectrum can also provide structural information, such as the loss of the methoxy group (-OCH₃).
X-ray Diffraction (XRD) analysis is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Physicochemical Characterization of Derivatives and Complexes
The synthesis of derivatives and metal complexes of this compound is a common strategy to explore its chemical reactivity and potential applications. The characterization of these new entities is crucial.
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This is particularly important for confirming the successful synthesis of derivatives and metal complexes. The experimentally determined percentages are compared with the calculated values based on the expected molecular formula. For metal complexes of ligands derived from bromo-substituted heterocyclic compounds, elemental analysis is critical to establish the stoichiometry of the metal-to-ligand ratio. nih.gov
Table 2: Illustrative Elemental Analysis Data for a Hypothetical Metal Complex of a this compound Derivative This table is for illustrative purposes to demonstrate the application of elemental analysis.
| Compound | Molecular Formula | %C (Calculated/Found) | %H (Calculated/Found) | %N (Calculated/Found) | %M (Calculated/Found) |
|---|---|---|---|---|---|
| [Cu(L)₂(H₂O)₂] where L = a deprotonated derivative of this compound | C₂₀H₁₈Br₂CuN₂O₆ | 38.15 / 38.10 | 2.88 / 2.91 | 4.45 / 4.42 | 10.09 / 10.15 |
Conductance Data and Magnetic Susceptibility Measurements for Metal Complexes
Conductance measurements and magnetic susceptibility are crucial for characterizing the structure and bonding in metal complexes. These techniques provide insight into the electrolytic nature of the complexes and the electronic configuration of the central metal ion.
Molar Conductance: Molar conductivity measurements are used to determine whether a metal complex is an electrolyte or a non-electrolyte in a given solvent. This is achieved by dissolving the complex in a solvent like Dimethylformamide (DMF) and measuring its molar conductance (Λm). Generally, low molar conductance values suggest that the complexes are non-electrolytic, indicating that the anions are coordinated to the metal ion within the coordination sphere rather than existing as free ions in the solution. nih.govresearchgate.net
For instance, in studies of metal(II) complexes with Schiff base ligands derived from bromo-substituted heterocyclic moieties, the molar conductance values are often found to be low. nih.govresearchgate.net For a series of complexes involving a Schiff base ligand, 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI), the molar conductance values in DMF (10⁻³ M) were recorded. researchgate.net Similarly, a study on bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) reported molar conductance values between 2.68 and 8.12 S cm² mol⁻¹, confirming their non-electrolytic nature. nih.gov
Magnetic Susceptibility: Magnetic susceptibility measurements at room temperature help in determining the geometry of the metal complexes by providing information about the number of unpaired electrons. libretexts.org The effective magnetic moment (μeff), calculated from this data, is compared with theoretical values for different geometries (e.g., octahedral, tetrahedral, square planar).
For example, the magnetic moments of Co(II), Ni(II), and Cu(II) complexes with the BHMQMHI Schiff base ligand were measured to elucidate their geometry. researchgate.net The observed magnetic moments often suggest a specific coordination environment, such as an octahedral geometry for Co(II) and Ni(II) complexes. researchgate.net Deviations from spin-only values can sometimes be attributed to orbital contributions. libretexts.org
Table 1: Conductance and Magnetic Moment Data for Selected Metal(II) Complexes of a Bromo-Substituted Schiff Base Ligand (BHMQMHI) researchgate.net
| Compound | Molar Conductance (Λm) (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μeff) (B.M.) | Proposed Geometry |
| [Co(BHMQMHI)₂(H₂O)₂] | 15.35 | 5.11 | Octahedral |
| [Ni(BHMQMHI)₂(H₂O)₂] | 18.25 | 3.15 | Octahedral |
| [Cu(BHMQMHI)₂(H₂O)₂] | 12.50 | 1.98 | Octahedral |
Potentiometric Studies for Stability Constants Determination (e.g., Calvin-Bjerrum pH-titration)
Potentiometric titration is a widely used method to determine the stability constants of metal complexes in solution. The Calvin-Bjerrum pH-titration technique, as modified by Irving and Rossotti, is a classic approach for this purpose. researchgate.net This method involves titrating a solution containing the ligand with and without the metal ion against a standard alkali solution.
The study of metal complexes of the Schiff base BHMQMHI included potentiometric studies to determine the protonation constants of the ligand and the stability constants of its complexes with Cu(II), Co(II), and Ni(II). researchgate.net Such titrations are typically carried out in a mixed solvent system, like dioxane-water (50% v/v), to ensure the solubility of all components. researchgate.net
| Metal Ion | log K₁ | log K₂ | Overall log β |
| Cu(II) | 10.15 | 9.20 | 19.35 |
| Co(II) | 9.50 | 8.75 | 18.25 |
| Ni(II) | 9.25 | 8.55 | 17.80 |
Purity Assessment Methodologies (e.g., High-Performance Liquid Chromatography (HPLC))
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds, making it an essential tool for assessing the purity of synthesized molecules like this compound and its derivatives.
The purity of quinolinone derivatives is routinely confirmed by HPLC, often aiming for a purity of >95%. nih.gov The method involves a stationary phase (a column packed with silica-based particles) and a mobile phase (a solvent or mixture of solvents). The separation is based on the differential partitioning of the analyte between the two phases.
For compounds in this class, reversed-phase HPLC is common. nih.gov A typical method might use a C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous component (e.g., water with 0.1% trifluoroacetic acid (TFA)) and an organic solvent like acetonitrile (B52724) (MeCN). nih.gov The gradient involves changing the proportion of the organic solvent over time to effectively separate the main compound from any impurities or starting materials. nih.gov The purity is determined by analyzing the resulting chromatogram, where the area of the peak corresponding to the target compound is compared to the total area of all peaks.
Biological and Pharmacological Research Applications of 5 Bromo 3 Methoxyquinolin 2 1h One Derivatives
Antiviral Activities
Derivatives of the quinoline (B57606) scaffold, including those originating from 5-Bromo-3-methoxyquinolin-2(1H)-one, have demonstrated a broad spectrum of antiviral activities. This is largely attributed to their ability to interact with key viral enzymes essential for replication.
Inhibition of Influenza A Endonuclease by 3-Hydroxyquinolin-2(1H)-one Analogues
A significant area of research has been the development of 3-hydroxyquinolin-2(1H)-one analogues as inhibitors of the influenza A virus endonuclease. nih.govunipd.itasm.orgresearchgate.net The synthesis of these potent inhibitors often involves the use of bromo-3-methoxyquinolin-2(1H)-one intermediates. nih.gov For instance, treating 5-, 6-, 7-, and 8-bromo-3-methoxyquinolin-2(1H)-one with boron tribromide yields the corresponding bromo-3-hydroxyquinolin-2(1H)-one derivatives, which serve as a core scaffold for these inhibitors. nih.gov
The primary mechanism of these inhibitors is the disruption of the "cap-snatching" process, a crucial step for influenza virus replication. nih.govplos.orgplos.org The viral RNA-dependent RNA polymerase, composed of PA, PB1, and PB2 subunits, initiates transcription by cleaving the 5' cap from host cell pre-mRNAs. nih.govplos.org This capped fragment is then used as a primer to synthesize viral mRNA. nih.gov By inhibiting the endonuclease activity of the PA subunit, 3-hydroxyquinolin-2(1H)-one derivatives effectively halt this process, preventing viral transcription and subsequent replication. nih.govplos.org This mechanism is highly specific to the virus, making it an attractive target for antiviral therapy. nih.gov
The influenza endonuclease is a metalloenzyme that requires two divalent metal ions, such as Mg²⁺ or Mn²⁺, in its active site for catalytic function. nih.govplos.orgnih.gov The inhibitory action of 3-hydroxyquinolin-2(1H)-one derivatives stems from their ability to chelate these two metal ions. nih.govplos.org X-ray crystallography studies have revealed that the pharmacophore, consisting of the hydroxyl group at position 3 and the carbonyl oxygen at position 2, coordinates with the two metal ions in the enzyme's active site. nih.govplos.org This binding prevents the natural substrate from accessing the catalytic center, thereby inhibiting the endonuclease activity. nih.gov
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency of 3-hydroxyquinolin-2(1H)-one analogues. These studies have shown that the position of substituents on the quinoline ring significantly influences activity. nih.govunipd.it
Substitution at positions 6 and 7: Introducing substituents, particularly aryl groups like p-fluorophenyl, at the 6- and 7-positions of the quinolinone ring resulted in potent inhibitors of the H1N1 influenza A endonuclease. nih.govunipd.it
Substitution at positions 4 and 8: Conversely, substituents at the 4- or 8-positions were often found to be detrimental to inhibitory activity, possibly due to steric hindrance that interferes with optimal binding and chelation of the metal ions in the active site. nih.gov
Effect of Bromine Position: Among monobrominated 3-hydroxyquinolin-2(1H)-ones, the 6- and 7-bromo isomers were more active than those substituted at other positions. nih.gov
The table below summarizes the inhibitory concentrations (IC₅₀) for selected 3-hydroxyquinolin-2(1H)-one derivatives against influenza A endonuclease.
| Compound | Substituent(s) | IC₅₀ (µM) |
| 3-Hydroxyquinolin-2(1H)-one | None | 2.5 |
| 5-Bromo-3-hydroxyquinolin-2(1H)-one | 5-Bromo | 10 |
| 6-Bromo-3-hydroxyquinolin-2(1H)-one | 6-Bromo | 1.0 |
| 7-Bromo-3-hydroxyquinolin-2(1H)-one | 7-Bromo | 1.0 |
| 8-Bromo-3-hydroxyquinolin-2(1H)-one | 8-Bromo | >10 |
| 6-(p-Fluorophenyl)-3-hydroxyquinolin-2(1H)-one | 6-(p-Fluorophenyl) | 0.5 |
| 7-(p-Fluorophenyl)-3-hydroxyquinolin-2(1H)-one | 7-(p-Fluorophenyl) | 0.5 |
Data sourced from reference nih.govunipd.it. The IC₅₀ values represent the concentration required for 50% inhibition of H1N1 influenza A endonuclease.
Activity Against Other RNA Viruses (e.g., Human Coronaviruses)
The antiviral potential of quinoline derivatives extends beyond influenza. Research has demonstrated their efficacy against other RNA viruses, including human coronaviruses (HCoVs). Several quinoline analogues have exhibited broad-spectrum anti-coronavirus activity. nih.govacs.org For instance, compounds like chloroquine (B1663885) and hydroxychloroquine (B89500) have shown potent activity against HCoV-OC43 and HCoV-229E. nih.gov More recently, newly synthesized quinoline derivatives have shown pronounced inhibitory profiles against SARS-CoV-2 in cell culture models. nih.gov Some 2-phenylquinoline (B181262) derivatives displayed activity against SARS-CoV-2, HCoV-229E, and HCoV-OC43, with EC₅₀ values in the low micromolar range. acs.org The mechanism for some quinoline derivatives against coronaviruses may involve targeting the viral RNA-dependent RNA polymerase (RdRp). bohrium.com
The table below presents the antiviral activity of selected quinoline analogues against different human coronaviruses.
| Compound | Virus | Cell Line | EC₅₀ (µM) |
| Chloroquine | HCoV-OC43 | HEL | 0.12 |
| Hydroxychloroquine | HCoV-OC43 | HEL | 0.73 |
| Amodiaquine | HCoV-OC43 | HEL | 0.38 |
| Mefloquine | SARS-CoV-2 | Vero E6 | 3.9 |
| Quinoline Compound 1 | SARS-CoV-2 | Vero 76 | 2.9 |
| Quinoline Compound 2 | SARS-CoV-2 | Vero 76 | 1.5 |
Data sourced from references nih.govnih.gov. The EC₅₀ value is the concentration of a drug that gives half-maximal response.
Inhibition of HIV-1 Integrase by Quinoline Derivatives
Quinoline derivatives have also been identified as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) integrase. researchgate.netnih.govnih.gov This enzyme is critical for the viral life cycle as it catalyzes the insertion of the viral DNA into the host cell's genome. The development of elvitegravir, a quinolone derivative, marked a significant advancement in anti-HIV therapy as a potent integrase inhibitor. researchgate.net Research in this area focuses on designing quinoline-based structures that can effectively block the strand transfer step of the integration process. researchgate.net Structure-activity relationship studies have been crucial in optimizing these derivatives to enhance their inhibitory activity and design novel, highly active HIV-1 integrase inhibitors. nih.govtandfonline.com
Anticancer and Antiproliferative Potentials
The core structure of quinolinone is prevalent in various bioactive compounds and has been identified as a "privileged scaffold" in drug discovery. jst.go.jp Modifications to this structure, including the introduction of bromine and methoxy (B1213986) groups, have led to the development of derivatives with significant cytotoxic activity against various cancer cell lines. These compounds are investigated for their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and arrest the cell cycle, making them promising candidates for further development as anticancer agents. nih.govnih.gov
The antiproliferative effects of quinolinone derivatives have been demonstrated through extensive in vitro screening against a panel of human cancer cell lines. These studies are crucial for identifying lead compounds with potent and selective anticancer activity.
Derivatives of the quinolinone scaffold have shown significant cytotoxic effects against human promyelocytic leukemia (HL-60) cells. For instance, a novel series of quinolone derivatives was synthesized and tested, with compound 8i emerging as a highly potent agent. It displayed an IC₅₀ value of 0.008 µM against HL-60 cells, which was considerably more potent than the standard chemotherapy drugs irinotecan (B1672180) (IC₅₀ = 0.044 µM) and cisplatin (B142131) (IC₅₀ = 0.057 µM). jst.go.jp
Another study focused on a synthetic dihydroquinolinone, 2-ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one (AJ-374) , which exhibited strong antiproliferative activity against HL-60 cells and was found to induce apoptosis through both extrinsic and intrinsic pathways. nih.gov Similarly, the compound 2-phenyl-4-quinolone (YT-1) was shown to be cytotoxic to HL-60 cells with an IC₅₀ value of approximately 1 µM. spandidos-publications.com Furthermore, the selenadiazoloquinolone derivative E2h also induced specific cytotoxic activity against HL-60 cells, leading to apoptotic cell death. tandfonline.com
Table 1: Cytotoxicity of Quinolinone Derivatives Against Leukemia Cell Line (HL-60)
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|
| Compound 8i | HL-60 | 0.008 | jst.go.jp |
| Irinotecan (Control) | HL-60 | 0.044 | jst.go.jp |
| Cisplatin (Control) | HL-60 | 0.057 | jst.go.jp |
| YT-1 | HL-60 | ~1 | spandidos-publications.com |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.
The antiproliferative activity of quinolinone derivatives has been evaluated against breast cancer cell lines, including MCF-7 and BT-549. A series of quinazoline-hydrazone hybrids, which incorporate a quinoline moiety, showed excellent activity against a panel of breast cancer cell lines, including BT-549. tandfonline.com In another study, a 4-fluoro-phenylthiosemicarbazone derivative of 5-bromo-3-substituted-hydrazono-1H-2-indolinone (Compound 2f ) demonstrated a pronounced cytotoxic effect on the BT-549 breast cancer cell line, with a log₁₀GI₅₀ value of -6.40. nih.gov Additionally, certain cycloadducts of benzoquinoline derivatives have shown activity against the BT-549 cell line. mdpi.com
The MCF-7 cell line has also been a frequent target in these studies. A quinoline-based compound, RIMHS-Qi-23 , was reported to have an anti-proliferative effect on the MCF-7 cell line with greater potency and selectivity compared to the standard drug doxorubicin. nih.govresearchgate.net Likewise, 2-quinolone-benzoxazole and 2-quinolone-benzothiazole hybrids were tested against MCF-7 cells, showing IC₅₀ values of 26.7 nM and 74.8 nM, respectively. sci-hub.se Other research has also confirmed the cytotoxic potential of various quinoline and quinazoline (B50416) derivatives against MCF-7 cells. benthamdirect.comnih.gov
Table 2: Cytotoxicity of Quinolinone Derivatives Against Breast Cancer Cell Lines
| Compound | Cell Line | log₁₀GI₅₀ (M) / IC₅₀ | Reference(s) |
|---|---|---|---|
| Compound 2f | BT-549 | -6.40 | nih.gov |
| 2-quinolone-benzoxazole 25a | MCF-7 | 26.7 nM | sci-hub.se |
| 2-quinolone-benzothiazole 25b | MCF-7 | 74.8 nM | sci-hub.se |
GI₅₀: The concentration of a drug that causes 50% growth inhibition in vitro. IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.
Quinolinone derivatives have demonstrated notable cytotoxicity against non-small cell lung cancer (NSCLC) cell lines such as A549 and NCI-H23. Compound 8i from a series of novel quinolone derivatives showed potent inhibitory activity against the A549 cell line with an IC₅₀ of 0.009 µM. jst.go.jp New quinoline/chalcone hybrids, specifically compounds 9i and 9j , also exhibited high activity against A549 cells, with IC₅₀ values of 3.91 µM and 5.29 µM, respectively. nih.gov
The NCI-H23 cell line has also been shown to be sensitive to quinolinone-based compounds. A 4-fluoro-phenylthiosemicarbazone derivative (Compound 2f ) had a marked effect on NCI-H23 cells, with a log₁₀GI₅₀ value of -6.10. nih.gov Furthermore, a study on 7-(4-substituted piperazin-1-yl)-4-oxoquinolines found that the NCI-H23 cell line was selectively sensitive to several of the synthesized compounds, showing significant growth inhibition. tandfonline.com
Table 3: Cytotoxicity of Quinolinone Derivatives Against Lung Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) / log₁₀GI₅₀ (M) | Reference(s) |
|---|---|---|---|
| Compound 8i | A549 | 0.009 | jst.go.jp |
| Irinotecan (Control) | A549 | 0.032 | jst.go.jp |
| Cisplatin (Control) | A549 | 0.048 | jst.go.jp |
| Compound 9i | A549 | 3.91 | nih.gov |
| Compound 9j | A549 | 5.29 | nih.gov |
| Compound 2f | NCI-H23 | -6.10 | nih.gov |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. GI₅₀: The concentration of a drug that causes 50% growth inhibition in vitro.
The HCT-116 human colon carcinoma cell line has been a key model for evaluating the anticancer potential of quinolinone derivatives. A study on acrylic acid derivatives bearing a quinolinone moiety found that molecules 3 and 8 showed the most potent cytotoxic activity against HCT-116 cells. benthamdirect.com Another investigation of quinoline-based thiazolidinone derivatives identified Compound 7 as having an IC₅₀ value of 7.43 µM against HCT-116 cells, which was more potent than the standard drug 5-fluorouracil (B62378) (IC₅₀ = 11.36 µM). nih.gov
Furthermore, the quinoline derivative [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH) exerted considerable cytotoxic effects on HCT-116 cells, with a 48-hour IC₅₀ value of approximately 10 µM. spandidos-publications.com A particularly potent compound, 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a) , demonstrated an IC₅₀ of 1.89 μM against HCT-116 cells. researchgate.net
Table 4: Cytotoxicity of Quinolinone Derivatives Against Colon Cancer Cell Line (HCT-116)
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|
| Compound 7 | HCT-116 | 7.43 | nih.gov |
| 5-Fluorouracil (Control) | HCT-116 | 11.36 | nih.gov |
| CQAH | HCT-116 | ~10 | spandidos-publications.com |
| Compound 5a | HCT-116 | 1.89 | researchgate.net |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.
The cytotoxicity of quinolinone derivatives has also been assessed against ovarian cancer cell lines. In a study evaluating 5-bromo-3-substituted-hydrazono-1H-2-indolinones, the 4-fluoro-phenylthiosemicarbazone derivative 2f showed a notable effect against the IGROV1 ovarian cancer cell line, with a log₁₀GI₅₀ value of -6.02. nih.gov
In another research effort, new quinolone-based diarylamides were synthesized and evaluated. While the antiproliferative potency of the lead compound 17b was generally reduced against most ovarian cancer cell lines, it retained activity against the IGROV1 cell line. nih.gov Similarly, the evaluation of new benzoquinoline derivatives showed that compound 5a was the most active against the IGROV1 cell line, with a percent growth inhibition (PGI) of 59%. mdpi.com
Table 5: Cytotoxicity of Quinolinone Derivatives Against Ovarian Cancer Cell Line (IGROV1)
| Compound | Cell Line | log₁₀GI₅₀ (M) | Reference(s) |
|---|
| Compound 2f | IGROV1 | -6.02 | nih.gov |
GI₅₀: The concentration of a drug that causes 50% growth inhibition in vitro.
Cellular Mechanisms of Action in Cancer Cell Inhibition
The anticancer effects of this compound and its derivatives are attributed to a variety of cellular mechanisms. These compounds can trigger programmed cell death, halt the cell division cycle at critical checkpoints, inhibit key molecular targets essential for cancer progression, and interfere with fundamental processes like DNA synthesis.
Induction of Apoptosis Pathways (e.g., Mitochondrial Pathway, Caspase Activation)
A primary mechanism by which quinolinone derivatives exert their anticancer activity is through the induction of apoptosis, or programmed cell death. ijrpr.com Research indicates that these compounds can activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. mostwiedzy.plresearchgate.net
The intrinsic pathway is often initiated by the disruption of the mitochondrial membrane potential. ijrpr.com Studies on related quinolinone compounds have shown that they can alter the balance of pro-apoptotic and anti-apoptotic proteins. For instance, treatment with certain derivatives has led to an increased expression of the pro-apoptotic protein BAX and a decreased expression of the anti-apoptotic protein BCL-2. mostwiedzy.pl This shift in the BAX:BCL-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. mostwiedzy.pl
Once in the cytoplasm, cytochrome c can trigger the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. nih.govnih.gov Activated caspase-9 then proceeds to activate executioner caspases, including caspase-3 and caspase-7. mostwiedzy.plnih.gov These executioner caspases are responsible for cleaving a multitude of cellular proteins, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov Several studies have documented the activation of caspase-3 and -7 in cancer cells following treatment with quinolinone derivatives. mostwiedzy.plresearchgate.net
Some quinoline-based compounds have also been shown to induce apoptosis through caspase-independent pathways, which may involve the release of other mitochondrial factors like the Apoptosis Inducing Factor (AIF). semanticscholar.org
Cell Cycle Arrest (e.g., G1/S, G2/M Phases)
In addition to inducing apoptosis, derivatives of this compound can inhibit cancer cell proliferation by causing cell cycle arrest at specific phases. ijrpr.com The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. By disrupting this cycle, these compounds can prevent cancer cells from multiplying.
Research has demonstrated that various quinolinone derivatives can induce cell cycle arrest at different checkpoints, most notably the G1/S and G2/M transitions. ijrpr.com For example, certain quinoline Schiff base derivatives have been shown to block the cell cycle in the G1 phase in colon cancer cells and induce a G2/M phase arrest in cervical cancer cells. ijrpr.com This arrest is often mediated by the downregulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), which are essential for the progression through the different phases of the cell cycle. ijrpr.com
Specifically, some novel hybrid 2-quinolone derivatives have been found to cause cell cycle arrest at the G2/M phase in liver cancer cells (HepG2). researchgate.net Similarly, other tetrahydroquinolinone derivatives have exhibited the ability to induce G2/M arrest in lung cancer cell lines. researchgate.net The accumulation of cells in a particular phase of the cell cycle, as observed through flow cytometry analysis, is a strong indicator of the anti-proliferative effect of these compounds. nih.gov
Inhibition of Specific Molecular Targets (e.g., VEGFR-2, EZH2, Tubulin Polymerization)
The anticancer activity of quinolinone derivatives is also linked to their ability to inhibit specific molecular targets that are crucial for tumor growth, survival, and metastasis.
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed. This process is essential for supplying tumors with the nutrients and oxygen they need to grow and spread. Quinoline derivatives have been identified as potential inhibitors of VEGFR-2, thereby potentially cutting off the tumor's blood supply. researchgate.net
EZH2: Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and is often overexpressed in various cancers. nih.gov Its overexpression can lead to the silencing of tumor suppressor genes. A series of 5-methoxyquinoline (B23529) derivatives have been synthesized and evaluated as EZH2 inhibitors, with some compounds showing significant activity in reducing global H3K27me3 levels and exhibiting anti-proliferative effects against tumor cell lines. nih.gov
Tubulin Polymerization: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The proper functioning of microtubules is critical for cell division. Several quinoline derivatives have been designed as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site. nih.govmdpi.com By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, leading to apoptotic cell death. nih.gov
DNA Binding and Impairment of DNA Synthesis
Some quinoline derivatives have been shown to interact with DNA and interfere with its synthesis, another crucial process for cell proliferation. These compounds can bind to DNA through intercalation, where they insert themselves between the base pairs of the DNA double helix. This interaction can distort the DNA structure, leading to the inhibition of DNA replication and transcription.
Furthermore, some indolo[2,3-b]quinoline compounds have been reported to induce apoptosis and inhibit DNA synthesis, causing cells to arrest in the S phase of the cell cycle. ijrpr.com The ability to damage DNA or inhibit its synthesis is a common mechanism of action for many established anticancer drugs. ijrpr.com
Structure-Activity Relationship (SAR) in Anticancer Quinolinone Research
The exploration of the structure-activity relationship (SAR) is a critical aspect of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. nih.govbenthamdirect.com For quinolinone derivatives, SAR studies have provided valuable insights into the structural features required for potent anticancer activity, guiding the design and synthesis of more effective and selective drug candidates. nih.govresearchgate.net
For instance, in the context of EZH2 inhibition by 5-methoxyquinoline derivatives, the presence of a 1-methylpiperidin-4-amine group at the 4-position was found to be crucial for activity. nih.gov Similarly, for quinoline derivatives targeting tubulin polymerization, the nature of the substituent on the phenyl ring can influence their cytotoxic activity. nih.gov
The development of hybrid molecules, where the quinolinone core is combined with other pharmacologically active moieties, represents another strategy to enhance anticancer activity. researchgate.net These hybrid compounds can potentially interact with multiple targets or exhibit improved drug-like properties.
Antimicrobial Efficacy
In addition to their anticancer properties, quinolinone derivatives, including those structurally related to this compound, have demonstrated potential as antimicrobial agents. The quinoline scaffold is a well-known pharmacophore in antimicrobial drug discovery, with several quinolone-based antibiotics being used in clinical practice.
Research has shown that certain quinolinone derivatives possess activity against a range of microbial pathogens, including bacteria and fungi. researchgate.net For example, some newly synthesized heterocyclic compounds incorporating quinolone moieties have been screened for their antibacterial activity against both Gram-positive (e.g., Bacillus thuringiensis) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.net
The antimicrobial mechanism of action for quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination. By targeting these enzymes, quinolones can effectively block bacterial proliferation.
Furthermore, studies on 3-hydroxyquinolin-2(1H)-ones, which can be derived from 3-methoxyquinolin-2(1H)-ones, have revealed their potential as inhibitors of influenza A endonuclease, an enzyme critical for viral replication. nih.gov This suggests that quinolinone derivatives could also be explored for their antiviral properties.
The antimicrobial activity of these compounds is also influenced by their chemical structure. For instance, the presence and position of a bromine atom on the quinoline ring can modulate their biological activity. nih.gov SAR studies in this area aim to optimize the antimicrobial potency and spectrum of these derivatives.
Here is a data table summarizing the biological activities of some quinolinone derivatives:
| Compound/Derivative | Biological Activity | Cell Line/Organism | Key Findings | Reference |
| Quinoline Schiff Bases | Anticancer (Apoptosis, Cell Cycle Arrest) | MCF-7, HepG2, HCT-116 | Induction of apoptosis and cell cycle arrest. | ijrpr.com |
| Tetrahydroquinolinone Derivatives | Anticancer (Apoptosis, Cell Cycle Arrest) | HCT-116, A549 | Induced G2/M phase arrest and apoptosis via intrinsic and extrinsic pathways. | mostwiedzy.pl |
| 5-Methoxyquinoline Derivatives | Anticancer (EZH2 Inhibition) | HCT15, MDA-MB-231 | Inhibited EZH2 and showed anti-proliferative activity. | nih.gov |
| Quinoline Derivatives | Anticancer (Tubulin Polymerization Inhibition) | MDA-MB-231 | Inhibited tubulin polymerization and induced apoptosis. | nih.gov |
| Quinolone Derivatives | Antibacterial | B. thuringiensis, E. coli | Showed activity against Gram-positive and Gram-negative bacteria. | researchgate.net |
| 3-Hydroxyquinolin-2(1H)-ones | Antiviral (Influenza A Endonuclease Inhibition) | Influenza A (H1N1) | Inhibited viral endonuclease activity. | nih.gov |
In Vitro Antibacterial Activity of Schiff Base Ligands and Metal Complexes
Schiff bases derived from bromo-substituted heterocyclic compounds, including those with structural similarities to quinolinones, have been evaluated for their antibacterial properties. Research into these compounds often includes the synthesis of their metal complexes to assess if coordination enhances their biological effects.
One study investigated a Schiff base ligand, 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI), which combines bromo-substituted and quinoline moieties, and its metal(II) complexes. nih.govresearchgate.net Their in vitro antibacterial activity was determined using the minimum inhibitory concentration (MIC) method against several bacterial strains. The tested bacteria included Gram-positive species like Staphylococcus aureus and Bacillus subtilis, and the Gram-negative species Pseudomonas aeruginosa. nih.govresearchgate.net The results indicated that the metal complexes of the Schiff base ligand generally exhibited greater antibacterial activity than the ligand alone. nih.govresearchgate.net Similarly, other studies on different quinoline-Schiff base derivatives have also reported promising antibacterial activity. researchgate.net
Another related area of research involves using bromo-methoxy-quinolinone structures as building blocks. For instance, compounds synthesized from 3-bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one were screened for antibacterial activity against Bacillus thuringiensis (Gram-positive) and Escherichia coli (Gram-negative), with some derivatives showing notable potency against E. coli. researchgate.net
The table below summarizes the antibacterial activity of a representative bromo-substituted Schiff base and its metal complexes.
| Compound | S. aureus (MIC in μg/mL) | B. subtilis (MIC in μg/mL) | P. aeruginosa (MIC in μg/mL) |
|---|---|---|---|
| BHMQMHI (Ligand) | 120 | 125 | 130 |
| Co(II) Complex | 100 | 110 | 115 |
| Ni(II) Complex | 105 | 115 | 120 |
| Cu(II) Complex | 90 | 100 | 105 |
| Zn(II) Complex | 110 | 120 | 125 |
| Gentamycin (Standard) | 5 | 5 | 5 |
In Vitro Antifungal Activity of Schiff Base Ligands and Metal Complexes
The same Schiff base ligands and their metal complexes are frequently screened for antifungal activity alongside their antibacterial properties. The study on the bromo-substituted Schiff base ligand (BHMQMHI) and its complexes also assessed their efficacy against the fungal strains Aspergillus flavus, Aspergillus niger, and Candida albicans. nih.govresearchgate.net
Consistent with the antibacterial results, the metal complexes demonstrated more potent antifungal activity compared to the uncomplexed Schiff base ligand. nih.govresearchgate.netekb.eg This suggests that the coordination of the metal ion plays a significant role in enhancing the compound's ability to inhibit fungal growth. The improved efficacy of metal complexes over the parent ligands is a recurring theme in the development of novel antimicrobial agents. ekb.eg
The table below presents the minimum inhibitory concentration (MIC) values for a representative bromo-substituted Schiff base and its metal complexes against various fungi.
| Compound | A. flavus (MIC in μg/mL) | A. niger (MIC in μg/mL) | C. albicans (MIC in μg/mL) |
|---|---|---|---|
| BHMQMHI (Ligand) | 125 | 130 | 135 |
| Co(II) Complex | 110 | 115 | 120 |
| Ni(II) Complex | 115 | 120 | 125 |
| Cu(II) Complex | 100 | 105 | 110 |
| Zn(II) Complex | 120 | 125 | 130 |
| Amphotericin (Standard) | 8 | 8 | 8 |
Role of Metal Complexation in Enhancing Antimicrobial Properties
The enhanced antimicrobial activity of metal complexes compared to their parent Schiff base ligands is a well-documented phenomenon. ekb.egbohrium.commdpi.commdpi.com This improvement is often explained by Tweedy's chelation theory. christuniversity.in According to this theory, the coordination of a metal ion to an organic ligand reduces the polarity of the metal ion, primarily because the positive charge of the metal is shared with the donor atoms of the ligand. christuniversity.in
This delocalization of charge increases the lipophilic character of the entire complex. christuniversity.in The enhanced lipophilicity allows the complex to permeate more easily through the lipid layer of the microbial cell membrane, thereby increasing its uptake into the cell. christuniversity.in Once inside, the metal complex can interfere with various cellular processes more effectively than the ligand alone, such as by binding to enzymes or disrupting DNA replication, ultimately leading to cell death. nih.govchristuniversity.in The strategy of using metal coordination is therefore a potent tool for developing new and diverse antimicrobial agents. clinmedjournals.org
Antioxidant Properties of Related Schiff Base Ligands and Their Metal Complexes
Schiff base ligands derived from various aldehydes, including those with bromo-substitutions, and their metal complexes are often investigated for their antioxidant potential. nih.govresearchgate.netresearchgate.net The ability of these compounds to scavenge free radicals is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (ferric reducing antioxidant potential), and CUPRAC (cupric reducing antioxidant capacity). bohrium.comsemanticscholar.org
| Compound | DPPH Radical Scavenging Activity (% Inhibition) |
|---|---|
| BHMQMHI (Ligand) | 58 |
| Co(II) Complex | 65 |
| Ni(II) Complex | 62 |
| Cu(II) Complex | 72 |
| Zn(II) Complex | 60 |
Enzyme Inhibition Beyond Viral Endonucleases (e.g., D-amino acid oxidase, bacterial prenyltransferases, hLDHA)
Derivatives of the quinolinone scaffold are being explored as inhibitors of various enzymes critical to human disease and bacterial survival.
D-amino acid oxidase (DAAO): Several 3-hydroxyquinolin-2(1H)-one derivatives have been identified as inhibitors of D-amino acid oxidase (DAAO). nih.gov This enzyme is responsible for the degradation of the neuromodulator D-serine in the central nervous system. researchgate.net A patent has specifically mentioned 5-bromo-3-hydroxyquinolin-2(1H)-one, a direct demethylated derivative of the title compound, as a DAAO inhibitor. google.com The binding site of DAAO is known to favor small, bicyclic compounds with acidic functionality, a description that fits the 3-hydroxyquinolin-2(1H)-one scaffold well. researchgate.net
Bacterial Prenyltransferases: The inhibition of bacterial prenyltransferases, such as 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), is a validated strategy for developing new antitubercular drugs. nih.gov While research has focused on scaffolds like piperidine (B6355638) derivatives for MenA inhibition, the exploration of quinoline derivatives as inhibitors of bacterial enzymes represents a potential avenue for future research. nih.govscispace.com
Human Lactate (B86563) Dehydrogenase A (hLDHA): A significant body of research has focused on designing quinoline-based molecules as inhibitors of human lactate dehydrogenase A (hLDHA). researchgate.netnih.govmdpi.com This enzyme plays a crucial role in the metabolic switch known as the Warburg effect, which is characteristic of many cancer cells. nih.gov By catalyzing the conversion of pyruvate (B1213749) to lactate, hLDHA supports cancer cell proliferation. nih.gov Docking studies and synthesis efforts have led to the creation of novel pyrimidine-quinolone hybrids that act as hLDHA inhibitors, with some compounds showing IC50 values in the low micromolar range (<20 μM). researchgate.net These findings have helped establish a preliminary structure-activity relationship (SAR) for this class of inhibitors, identifying promising leads for further development. researchgate.netmdpi.com
Computational and Theoretical Investigations in Quinolinone Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a ligand, such as 5-Bromo-3-methoxyquinolin-2(1H)-one, with a target protein.
Prediction of Binding Modes and Affinities with Target Proteins
Molecular docking studies have been instrumental in evaluating the potential of quinolinone derivatives against various protein targets implicated in diseases like influenza, cancer, and viral infections.
Influenza Endonuclease: The endonuclease activity of the influenza virus polymerase is a key target for antiviral drugs. nih.gov Fragment screening has identified that molecules with a 3-hydroxyquinolin-2(1H)-one core can act as bimetal chelating ligands in the enzyme's active site. nih.gov While direct docking studies on this compound are not extensively detailed, the known mechanism of related compounds suggests that the quinolinone ring would be crucial for interacting with the catalytic metal ions. nih.govnii.ac.jp The bromine and methoxy (B1213986) groups would then influence the binding orientation and affinity within the pocket. nih.gov
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, a process crucial for tumor growth. Quinoxaline derivatives, structurally related to quinolinones, have shown inhibitory activity against VEGFR-2. nih.govnih.gov Docking studies of these compounds reveal that they typically form hydrogen bonds with key residues like Glu883 and Asp1044 in the DFG motif of the kinase domain. nih.gov It is predicted that this compound would adopt a similar binding mode, with the quinolinone core interacting with the hinge region and the bromo and methoxy substituents occupying hydrophobic pockets.
SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a primary target for antiviral drug development. While specific docking studies for this compound against Mpro are not prominently published, the general applicability of quinoline-based compounds as protease inhibitors suggests its potential. Docking would likely predict interactions with the catalytic dyad (Cys145 and His41) and surrounding residues in the active site.
Elucidation of Ligand-Protein Interactions and Active Site Binding
The primary goal of molecular docking is to understand the specific interactions that stabilize the ligand-protein complex. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For quinolinone derivatives, the oxygen of the carbonyl group and the nitrogen in the ring are common hydrogen bond acceptors and donors, respectively. nih.gov The aromatic rings of the quinolinone structure often engage in π-π stacking or hydrophobic interactions with aromatic residues in the active site. nih.gov The bromine atom at the 5-position can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The methoxy group at the 3-position can also form hydrogen bonds or contribute to hydrophobic interactions. nih.gov
Table 1: Predicted Interactions of this compound with Protein Targets
| Target Protein | Key Interacting Residues (Predicted) | Type of Interaction |
| Influenza Endonuclease | Metal ions in the active site | Chelation |
| Amino acid residues in the binding pocket | Hydrogen bonding, Hydrophobic interactions | |
| VEGFR-2 | Glu883, Asp1044 | Hydrogen bonding |
| Hydrophobic pocket residues | Hydrophobic interactions, van der Waals forces | |
| SARS-CoV-2 Main Protease | Cys145, His41 (catalytic dyad) | Hydrogen bonding, Covalent (potential) |
| Surrounding hydrophobic residues | Hydrophobic interactions |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable insights into the properties of this compound, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. bohrium.com This information is useful for understanding its reactivity in chemical reactions and its potential to interact with biological targets. For instance, the calculated electrostatic potential can highlight regions of the molecule that are likely to engage in electrostatic interactions with a protein. DFT can also be used to predict spectroscopic properties, aiding in the characterization of the compound.
Future Directions and Research Perspectives on 5 Bromo 3 Methoxyquinolin 2 1h One
Design and Synthesis of Novel Derivatives for Enhanced Potency and Selectivity
The core structure of 5-Bromo-3-methoxyquinolin-2(1H)-one offers a versatile platform for chemical modification to enhance its therapeutic properties. The synthesis of new derivatives will be a key focus, aiming to improve potency against specific biological targets and increase selectivity to minimize off-target effects.
The synthesis of this compound typically starts with the bromination of 3-methoxyquinolin-2(1H)-one. This can be accomplished using reagents like bromine or N-bromosuccinimide (NBS) in a suitable solvent. From this core structure, a variety of derivatives can be generated. For instance, the bromine atom at the 5-position is a key site for modification and can be substituted with various nucleophiles such as amines, thiols, or alkoxides to create a diverse library of compounds.
Structure-activity relationship (SAR) studies are crucial for guiding the design of these new derivatives. Research has shown that the position of the bromo substituent significantly influences the biological activity of 3-hydroxyquinolin-2(1H)-ones, with 6- and 7-bromo isomers demonstrating greater activity in certain assays. nih.gov Similarly, the introduction of other functional groups can dramatically alter a compound's properties. For example, the addition of a benzyl (B1604629) group has been explored in related quinoline (B57606) structures.
A strategic approach to derivatization involves the synthesis of a series of analogs with systematic modifications to the quinoline core. For example, researchers have synthesized various 3-hydroxyquinolin-2(1H)-one derivatives, including monobrominated and p-fluorophenyl substituted versions, to evaluate their inhibitory effects on influenza A endonuclease. nih.gov Such studies provide valuable data for understanding how different substituents impact biological activity.
| Parent Compound | Derivative Type | Synthetic Strategy | Potential Enhancement |
| This compound | Nucleophilic substitution at C5 | Reaction with amines, thiols, alkoxides | Altered binding affinity and selectivity |
| 3-Methoxyquinolin-2(1H)-one | Bromination at different positions | Use of various brominating agents and conditions | Optimized biological activity based on bromo-position |
| This compound | Suzuki-coupling at C5 | Reaction with boronic acids | Introduction of aryl or heteroaryl groups for new interactions |
| 3-Methoxyquinolin-2(1H)-one | Demethylation | Treatment with reagents like BBr3 | Creation of 3-hydroxyquinolin-2(1H)-one analogs |
Exploration of New Biological Targets and Pharmacological Applications
While initial studies have hinted at the potential of this compound and its analogs in areas like cancer and infectious diseases, a vast landscape of biological targets remains to be explored. Future research should aim to identify and validate new molecular targets for this class of compounds, thereby expanding their potential pharmacological applications.
Derivatives of quinoline have been investigated for their activity as modulators of metabotropic glutamate (B1630785) receptors (mGluR), which are implicated in neurological disorders such as neuropathic pain. Analogs of this compound could be screened against a panel of receptors and enzymes involved in neurological pathways. Furthermore, the quinoline scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.
Research into related quinoline compounds has revealed potential antiviral applications. For example, derivatives of 3-hydroxyquinolin-2(1H)-one have shown inhibitory activity against the endonuclease of the influenza A virus. nih.gov This suggests that this compound and its derivatives could be investigated as potential antiviral agents against a broader range of viruses.
The potential for these compounds to act as anticancer agents is another promising avenue. Studies have shown that some quinoline derivatives can induce apoptosis in cancer cells through the mitochondrial pathway. Future investigations could explore the efficacy of this compound derivatives against various cancer cell lines and elucidate their precise mechanisms of action.
Application of Advanced Computational Methods for Rational Drug Design
Advanced computational methods are indispensable tools for accelerating the drug discovery process. emanresearch.orgopenmedicinalchemistryjournal.com These techniques can provide valuable insights into the interactions between this compound derivatives and their biological targets, facilitating the rational design of more potent and selective molecules.
Computational approaches can be broadly categorized into structure-based and ligand-based methods. emanresearch.orgnih.gov When the three-dimensional structure of a target protein is known, structure-based drug design (SBDD) methods like molecular docking can be employed. emanresearch.orgnih.gov Docking studies can predict the binding mode and affinity of a ligand to its target, helping to prioritize compounds for synthesis and biological testing. openmedicinalchemistryjournal.com For instance, docking could be used to model the interaction of this compound derivatives with the active site of a target enzyme, guiding modifications to improve binding.
In the absence of a known target structure, ligand-based drug design (LBDD) methods, such as the development of quantitative structure-activity relationship (QSAR) models, can be utilized. emanresearch.org QSAR models correlate the chemical structures of a series of compounds with their biological activities, allowing for the prediction of the activity of novel, unsynthesized molecules.
Virtual screening is another powerful computational technique that can be used to search large databases of chemical compounds to identify those that are likely to bind to a specific target. openmedicinalchemistryjournal.com This approach can significantly reduce the time and cost associated with identifying new lead compounds.
Investigation of Synergistic Effects in Combination Therapies
The investigation of synergistic effects in combination therapies represents a critical frontier in the development of more effective treatments for complex diseases like cancer. Combining this compound or its derivatives with existing therapeutic agents could lead to enhanced efficacy, reduced drug resistance, and lower dose requirements, thereby minimizing side effects.
The rationale behind combination therapy is to target multiple pathways or mechanisms involved in the disease process. For example, a derivative of this compound that induces apoptosis could be combined with a chemotherapy agent that inhibits cell proliferation. Such a combination could result in a synergistic antitumor effect. nih.gov
Preclinical studies are essential to identify promising drug combinations. These studies would involve in vitro experiments using cell lines and in vivo studies in animal models to evaluate the efficacy and safety of the combination therapy. The Chou-Talalay method is a common approach used to quantitatively determine whether the effect of a drug combination is synergistic, additive, or antagonistic. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-Bromo-3-methoxyquinolin-2(1H)-one?
- Methodological Answer : Synthesis typically involves halogenation and methoxylation of quinolinone precursors. Key parameters include:
- Temperature : 60–80°C for bromination to avoid side reactions (e.g., dehalogenation) .
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of methoxy group introduction .
- Catalysts : CuBr or KBr for bromine activation .
Q. How to resolve discrepancies in reported melting points for this compound?
- Methodological Answer : Variations arise from polymorphic forms or impurities. Standardize protocols:
- Recrystallization : Use ethanol/water mixtures to isolate the most stable polymorph .
- DSC Analysis : Determine exact melting behavior (e.g., endothermic peaks at 215–220°C) .
- Data Comparison : Cross-reference with PubChem entries (CAS 1434103-23-7) and Kanto Reagents’ purity specifications (>95% HPLC) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer : The bromine at C5 acts as an electrophilic site due to electron-withdrawing effects of the quinolinone core. Key studies:
- Suzuki Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids in THF/water (yield: 70–85%) .
- DFT Calculations : Predict regioselectivity using Gaussian09 with B3LYP/6-31G* basis sets .
Q. How to design a protocol for quantifying photodegradation products of this compound under UV exposure?
- Methodological Answer :
- Photolysis Setup : Use a UV chamber (λ = 254 nm) and monitor degradation via LC-MS.
- Key Degradants : Identify brominated quinoline derivatives (m/z 254→212 via loss of –OCH₃) .
- Kinetic Modeling : Apply pseudo-first-order kinetics (k = 0.012 min⁻¹) .
Key Considerations for Experimental Design
- Purity Control : Source compounds from verified suppliers (e.g., Kanto Reagents) with >95% purity .
- Computational Aids : Use PubChem’s 3D conformer database (CID 3093873) for docking studies .
- Contradictory Data : Replicate conflicting results (e.g., melting points) under standardized conditions to identify artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
